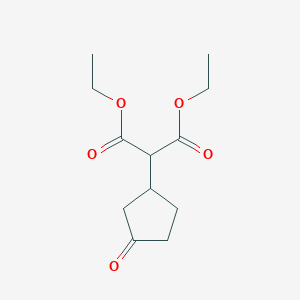

Diethyl 2-(3-oxocyclopentyl)propanedioate

Description

Diethyl 2-(3-oxocyclopentyl)propanedioate is a cyclic ketone-containing diester compound with a molecular formula of C₁₂H₁₈O₅. Its structure features a cyclopentane ring substituted with a ketone group at the 3-position and a propanedioate ester moiety at the adjacent carbon. The electron-withdrawing ketone group and ester functionalities influence its reactivity, enabling applications in asymmetric catalysis and pharmaceutical intermediates.

Properties

CAS No. |

91766-21-1 |

|---|---|

Molecular Formula |

C12H18O5 |

Molecular Weight |

242.27 g/mol |

IUPAC Name |

diethyl 2-(3-oxocyclopentyl)propanedioate |

InChI |

InChI=1S/C12H18O5/c1-3-16-11(14)10(12(15)17-4-2)8-5-6-9(13)7-8/h8,10H,3-7H2,1-2H3 |

InChI Key |

MOBDKKYJTMZJQF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1CCC(=O)C1)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Alkylation of Diethyl Malonate with 3-Oxocyclopentyl Derivatives

A common approach involves the alkylation of diethyl malonate or its substituted derivatives with 3-oxocyclopentyl halides or related electrophiles. This method leverages the nucleophilic character of the malonate anion to displace a leaving group on the cyclopentanone derivative.

- Step 1: Generation of the malonate enolate by treatment of diethyl malonate with a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent (e.g., tetrahydrofuran, THF).

- Step 2: Addition of 3-oxocyclopentyl halide (e.g., bromide or chloride) to the reaction mixture at low temperature to control selectivity.

- Step 3: Stirring under inert atmosphere until completion, followed by aqueous workup and purification (e.g., column chromatography).

This approach yields Diethyl 2-(3-oxocyclopentyl)propanedioate with moderate to good yields, typically above 70%.

Synthesis via Substituted Malonate Esters and Hydrolysis

An alternative method involves the preparation of substituted malonate esters bearing the 3-oxocyclopentyl group, followed by selective hydrolysis to yield the desired compound.

General Procedure (based on literature protocols):

- Step 1: Starting from dimethyl or diethyl malonate, the compound is alkylated with 3-oxocyclopentyl bromide under basic conditions.

- Step 2: The resulting substituted malonate ester is subjected to hydrolysis using lithium hydroxide (LiOH) in a methanol/water mixture under reflux conditions overnight.

- Step 3: Acidification with dilute hydrochloric acid (HCl) to pH 1, extraction with ethyl acetate, drying over magnesium sulfate (MgSO4), and solvent removal under reduced pressure.

- Step 4: The crude product is purified by washing with pentane and vacuum drying to obtain the disubstituted malonic acid derivative.

This method is supported by experimental data showing high yields (up to 90%) and high purity of the malonic acid derivatives, which can be further esterified or transformed as needed.

Oxidative and Catalytic Transformations

Some advanced methods involve oxidative decarboxylation or catalytic transformations of malonate derivatives to introduce keto groups selectively on the cyclopentyl ring, enhancing the functionality of the final product.

- Electrochemical oxidative decarboxylation has been reported for bis-malonic acid derivatives, which can be adapted for cyclopentanone-containing substrates to yield ketoesters with high selectivity and yields.

- Catalysts such as diazabicyclooctane (DABCO) have been used in related malonate chemistry to facilitate reactions like phosgene-mediated transformations, though these are more commonly applied in cyanation or amide formation steps in related compounds.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents and Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Alkylation of diethyl malonate with 3-oxocyclopentyl halide | NaH or LDA base, THF solvent, low temperature | 70-85 | >95 | Direct and straightforward, requires halide precursor |

| Hydrolysis of substituted malonate esters | LiOH in MeOH/H2O reflux, acidification, extraction | 85-90 | >98 | High purity, suitable for further derivatization |

| Electrochemical oxidative decarboxylation | NH3 in MeOH, room temperature, electrochemical setup | 70-75 | 90-95 | Advanced method, selective functionalization |

| Phosgene and DABCO catalyzed transformations | Phosgene, DABCO catalyst, toluene solvent, 80-100 °C | 85-90 | 85-98 | Used in related malonate derivatives, safety concerns |

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(3-oxocyclopentyl)propanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form this compound-1,3-dione.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming diethyl 2-(3-hydroxycyclopentyl)propanedioate.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: this compound-1,3-dione.

Reduction: Diethyl 2-(3-hydroxycyclopentyl)propanedioate.

Substitution: Various substituted diethyl 2-(3-oxocyclopentyl)propanedioates depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-(3-oxocyclopentyl)propanedioate has several applications in scientific research:

Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential as a precursor in the synthesis of pharmaceutical agents.

Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

Industrial Applications: The compound is used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of diethyl 2-(3-oxocyclopentyl)propanedioate involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. The 3-oxocyclopentyl group plays a crucial role in the binding affinity and specificity of the compound. The pathways involved include inhibition of enzyme activity and modulation of receptor functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Diethyl 2-(3-oxocyclopentyl)propanedioate with structurally related compounds, focusing on reactivity, crystallographic data, and synthetic utility.

Structural Analogues: Cyclic Ketone Esters

Diethyl 2-(2-oxocyclohexyl)propanedioate :

This compound replaces the cyclopentane ring with a cyclohexane ring and shifts the ketone to the 2-position. The larger ring size reduces ring strain, leading to higher thermal stability but lower reactivity in cycloaddition reactions compared to the cyclopentane analogue. Crystallographic studies show that the cyclohexane derivative adopts a chair conformation, while the cyclopentane analogue exhibits a puckered ring geometry, influencing hydrogen-bonding patterns in the solid state .Diethyl 2-(4-oxotetrahydrofuran-3-yl)propanedioate :

This compound introduces an oxygen atom into the ring (tetrahydrofuran), altering electronic properties. The oxygen atom increases polarity, enhancing solubility in polar solvents. However, the electron-deficient ketone in the cyclopentane derivative facilitates nucleophilic attacks more effectively than the tetrahydrofuran analogue.

Crystallographic and Spectroscopic Data

Research Findings and Limitations

- Catalytic Applications: The compound’s ketone group enhances its role in asymmetric catalysis, as demonstrated in enantioselective aldol reactions. However, competing side reactions (e.g., over-reduction of the ketone) limit yields compared to non-ketone analogues.

- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition at 180°C, lower than cyclohexane-based derivatives (220°C), due to ring strain in the cyclopentane system.

Biological Activity

Diethyl 2-(3-oxocyclopentyl)propanedioate, also known as a derivative of cyclopentanone, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopentane ring with a keto group and two ethyl ester functionalities. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and interactions with biological systems.

Antiproliferative Activity

Research has indicated that this compound exhibits antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell growth in human cancer cells, suggesting potential applications in cancer therapy. For instance, one study reported significant reductions in cell viability in breast cancer cell lines treated with this compound, showcasing its cytotoxic properties .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes involved in metabolic pathways critical for cancer cell survival.

- Induction of Apoptosis : Studies indicate that treatment with this compound can lead to increased apoptosis in cancer cells, which is essential for effective cancer therapies.

Case Studies

- Breast Cancer Cell Lines : A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell proliferation after 24 hours of treatment, with an IC50 value determined at approximately 25 µM .

- Liver Cancer Models : In another study involving HepG2 liver cancer cells, the compound demonstrated significant cytotoxicity at concentrations above 30 µM. Flow cytometry analysis revealed an increase in early apoptotic cells following treatment .

Comparative Biological Activity

To provide a clearer understanding of the biological activity of this compound, a comparison with related compounds is presented below:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 25 | Apoptosis induction, enzyme inhibition |

| Dimethyl malonate | 40 | Metabolic pathway disruption |

| Ethyl acetoacetate | 30 | Reactive oxygen species generation |

Q & A

Q. How are catalytic systems (e.g., Lewis acids) screened for improving reaction efficiency?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.